2,3,5,6-Tetramethylisonicotinamide

Description

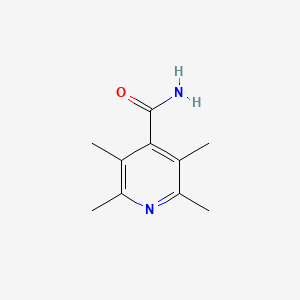

2,3,5,6-Tetramethylisonicotinamide (CAS: 215032-19-2), also known as 2,3,5,6-tetramethylpyridine-4-carboxamide, is a substituted pyridine derivative with a carboxamide functional group at the 4-position and methyl groups at the 2, 3, 5, and 6 positions of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O, and its molecular weight is 178.23 g/mol .

The tetramethyl substitution pattern confers steric bulk and increased lipophilicity compared to simpler pyridine derivatives, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

2,3,5,6-tetramethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-7(3)12-8(4)6(2)9(5)10(11)13/h1-4H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZFZRVPCGKGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1C(=O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376263 | |

| Record name | 2,3,5,6-tetramethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215032-19-2 | |

| Record name | 2,3,5,6-tetramethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylisonicotinamide typically involves the introduction of methyl groups to the isonicotinamide structure. One common method is the methylation of isonicotinamide using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the methylation process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,3,5,6-Tetramethylisonicotinamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetramethylisonicotinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 2,3,5,6-Tetramethylisonicotinamide:

| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Pyridine | 4-carboxamide, 4 methyl groups | C₁₀H₁₄N₂O | 178.23 |

| 2-Methylnicotinamide | Pyridine | 3-carboxamide, 1 methyl group | C₇H₈N₂O | 136.15 |

| 2,3,5,6-Tetramethyl-1,4-benzenediamine (BP 6035) | Benzene | 1,4-diamine, 4 methyl groups | C₁₀H₁₆N₂ | 164.25 |

| 2,3,5,6-Tetramethylbenzo-1,4-quinone (BP 6036) | Benzene | 1,4-quinone, 4 methyl groups | C₁₀H₁₀O₂ | 162.19 |

Sources :

Key Observations:

- Core Heterocycle: The pyridine ring in this compound differs from the benzene rings in BP 6035 and BP 6036, leading to variations in electronic properties (e.g., basicity of pyridine vs. aromatic amines/quinones).

- Functional Groups: The carboxamide group in the target compound contrasts with the diamine (BP 6035) and quinone (BP 6036) moieties, influencing hydrogen-bonding capacity and redox activity.

Physicochemical Properties

| Compound | Solubility (Predicted) | LogP (Predicted) | Reactivity Notes |

|---|---|---|---|

| This compound | Low water solubility due to methyl groups | ~2.5 (high lipophilicity) | Carboxamide may participate in hydrogen bonding. |

| 2-Methylnicotinamide | Moderate water solubility | ~0.8 | Less steric hindrance allows easier functionalization. |

| BP 6035 (diamine) | Soluble in polar solvents | ~1.2 | Basic amines may protonate in acidic media. |

| BP 6036 (quinone) | Low solubility in water | ~3.0 | Quinone moiety enables redox activity. |

Notes:

Molecular Shape and Bioactivity

Molecular shape comparison (MSC) tools highlight that steric bulk from tetramethyl groups may hinder binding to biological targets. For example, in drug design, such compounds might exhibit lower affinity for enzyme active sites compared to less substituted analogues .

Biological Activity

2,3,5,6-Tetramethylisonicotinamide (TMIN) is a derivative of isonicotinamide characterized by the presence of four methyl groups on the pyridine ring. This unique structure influences its chemical reactivity and biological activity, making it a compound of interest in various scientific fields including chemistry, biology, and medicine.

TMIN can be synthesized through the methylation of isonicotinamide using agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in organic solvents at elevated temperatures. This compound can undergo various reactions including oxidation to form N-oxides and reduction to yield amine derivatives.

Antimicrobial Properties

Research has indicated that TMIN exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. For instance, TMIN was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

TMIN has also been explored for its anticancer properties . Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, TMIN treatment resulted in a significant decrease in cell viability and increased markers of apoptosis in human breast cancer cells (MCF-7) when administered at concentrations of 100 µM.

The biological effects of TMIN are believed to arise from its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects. This mechanism underscores its potential as a therapeutic agent in both antimicrobial and anticancer applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Isonicotinamide | Lacks methyl groups | Limited antimicrobial activity |

| 2,3,5,6-Tetramethylpyrazine | Similar structure with known neuroprotective effects | Neuroprotective properties |

| Tetramethylpyridine | Distinct chemical reactivity | Various industrial applications |

TMIN's unique placement of methyl groups contributes to its specific interactions with molecular targets compared to similar compounds. This structural uniqueness enhances its potential for research and industrial applications.

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety of TMIN:

- Antimicrobial Efficacy Study : A controlled study evaluated the antimicrobial effects of TMIN against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load following treatment with TMIN at varying concentrations over 24 hours.

- Cancer Cell Line Study : In vitro experiments on MCF-7 breast cancer cells revealed that TMIN induced apoptosis through caspase activation pathways. The study highlighted the potential for TMIN as a candidate for further development in cancer therapeutics.

- Pharmacokinetic Study : A pharmacokinetic analysis assessed the absorption and metabolism of TMIN in animal models, indicating favorable bioavailability and distribution patterns that support its therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.